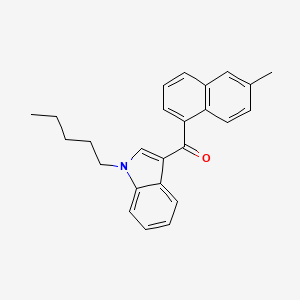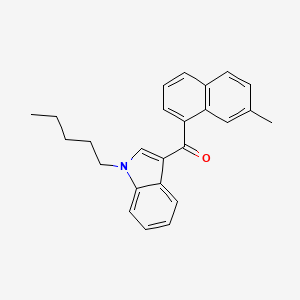![molecular formula C17H16FeOS B594159 シクロペンタ-1,3-ジエン;1-[(S)-シクロペンタ-1,4-ジエン-1-イルスルフィニル]-4-メチルベンゼン;鉄(2+) CAS No. 130225-27-3](/img/structure/B594159.png)
シクロペンタ-1,3-ジエン;1-[(S)-シクロペンタ-1,4-ジエン-1-イルスルフィニル]-4-メチルベンゼン;鉄(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ferrocenyl p-Tolyl Sulfoxide is a chiral organosulfur compound that contains a ferrocenyl group and a p-tolyl group attached to a sulfoxide functional group
科学的研究の応用
®-Ferrocenyl p-Tolyl Sulfoxide has a wide range of applications in scientific research:
作用機序
Target of Action
It’s known that enantiopure sulfoxides, a class to which this compound belongs, have important roles in asymmetric synthesis and have useful biological properties .
Mode of Action
It’s known that sulfoxides can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that ®-Ferrocenyl p-Tolyl Sulfoxide could interact with its targets through similar addition reactions.
Biochemical Pathways
It’s known that sulfoxides play a significant role in asymmetric synthesis . This suggests that the compound could affect biochemical pathways related to the synthesis of chiral molecules.
Pharmacokinetics
The compound’s properties such as its optical activity and enantiomeric excess, which could impact its bioavailability, have been studied .
Result of Action
It’s known that the compound can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that the compound could induce the formation of these molecules in a cellular context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Ferrocenyl p-Tolyl Sulfoxide. For instance, the compound’s rotational spectrum was studied using chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 18–26 GHz . The study found that the compound’s internal rotation and inversion dynamics could be influenced by factors such as temperature and pressure .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ®-Ferrocenyl p-Tolyl Sulfoxide typically involves the asymmetric oxidation of the corresponding sulfide. One common method is the use of chiral oxidizing agents or catalysts to achieve high enantioselectivity. For example, the oxidation of ferrocenyl p-tolyl sulfide using a chiral oxaziridine or a chiral metal complex can yield the desired sulfoxide with high enantiomeric excess .
Industrial Production Methods
Industrial production of ®-Ferrocenyl p-Tolyl Sulfoxide may involve the use of biocatalytic approaches, such as employing sulfoxide reductases for the kinetic resolution of racemic sulfoxides. These methods are advantageous due to their high efficiency and enantioselectivity under mild reaction conditions .
化学反応の分析
Types of Reactions
®-Ferrocenyl p-Tolyl Sulfoxide undergoes various chemical reactions, including:
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Corresponding sulfone.
Reduction: Corresponding sulfide.
Substitution: Various substituted products depending on the nucleophile used.
類似化合物との比較
Similar Compounds
®-Methyl p-Tolyl Sulfoxide: Another chiral sulfoxide with similar structural features but lacks the ferrocenyl group.
®-6,6’-Diphenyl-BINOL: A chiral ligand used in asymmetric synthesis, similar in its application but structurally different.
Uniqueness
®-Ferrocenyl p-Tolyl Sulfoxide is unique due to the presence of the ferrocenyl group, which imparts additional redox properties and enhances its utility in various catalytic and synthetic applications .
特性
IUPAC Name |
cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAXXGKGRWQHLR-UTLKBRERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FeOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659816 |
Source


|
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130225-27-3 |
Source


|
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)
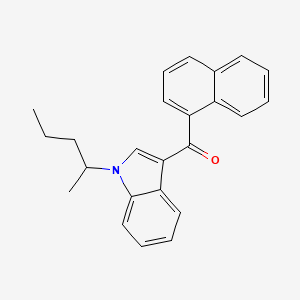
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)
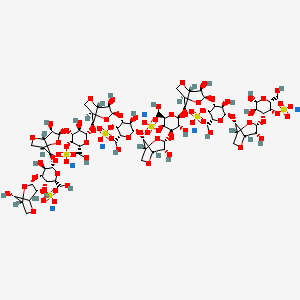
![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
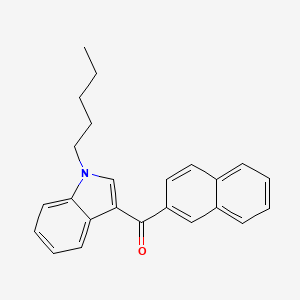
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)
![[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594085.png)
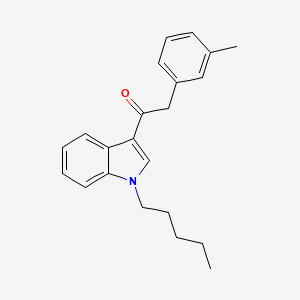
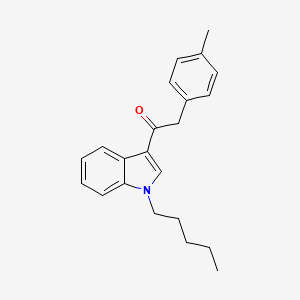
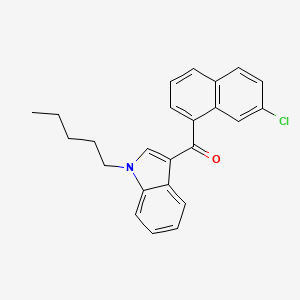
![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)
